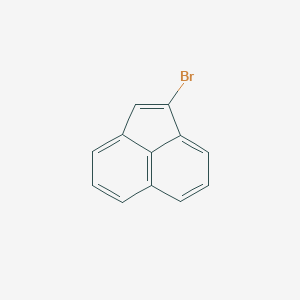













|
REACTION_CXSMILES
|
[Br-:1].[K+].Br([O-])(=O)=O.[K+].S(=O)(=O)(O)O.[OH-].[K+].[CH:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O.C(O)C>[Br:1][C:19]1[C:20]2=[C:20]3[C:19](=[CH:17][CH:16]=[CH:15]2)[CH:18]=[CH:17][CH:16]=[C:15]3[CH:18]=1 |f:0.1,2.3,5.6|
|


|
Name
|
1,2,3,5-tetrabromoacenaphthlene
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[K+]
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
Br(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously in a dark place
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was placed in a three-necked flask
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the mixture under agitation at about 10° C
|
|
Type
|
WAIT
|
|
Details
|
Following a 3-hr
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
WASH
|
|
Details
|
the benzene layer was washed sequentially with water, aqueous caustic soda (2%) and water
|
|
Type
|
CUSTOM
|
|
Details
|
dried with silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
A solution of the dried benzene was transferred to a three-necked flask
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise through the dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
|
Type
|
WASH
|
|
Details
|
the benzene layer was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling benzene off under vacuum
|
|
Type
|
WASH
|
|
Details
|
the residue was washed thoroughly with hot acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=CC=CC3=CC=CC1=C23
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |